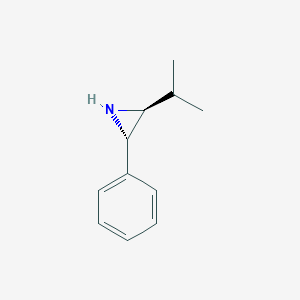
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is a chiral aziridine compound characterized by the presence of a phenyl group and an isopropyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the reaction, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines, alcohols, and thiols.
Applications De Recherche Scientifique
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans involves its high reactivity due to the strained three-membered ring. The aziridine ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity makes it a valuable intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine: Similar in structure but with an additional phenyl group.
(2S,3S)-2-(Hydroxymethyl)-N-isopropyl-3-phenyl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is unique due to its specific stereochemistry and the presence of both phenyl and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of chiral molecules and complex organic structures.
Propriétés
Numéro CAS |
73475-45-3 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(2S,3S)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
FBPLCKGWKGGAQI-QWRGUYRKSA-N |
SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
SMILES isomérique |
CC(C)[C@H]1[C@@H](N1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















